3-Chloro-2-methylpyridine is an aromatic heterocyclic compound with the molecular formula C₆H₆ClN. It features a pyridine ring substituted with a chlorine atom at the 3-position and a methyl group at the 2-position. This structure contributes to its unique chemical properties and reactivity. The compound has been identified in various databases, including PubChem, where it is cataloged under the Compound ID 2762797 .
Currently, there is no extensive research available on the specific mechanism of action of 3-Cl-2-Picoline.
The biological activity of 3-chloro-2-methylpyridine has been explored in various studies. It has been noted for its potential as a:
Several methods are available for synthesizing 3-chloro-2-methylpyridine:
3-Chloro-2-methylpyridine finds applications in various domains:
Studies on the interactions of 3-chloro-2-methylpyridine with biological systems reveal its potential effects on metabolic pathways. Its role as a CYP1A2 inhibitor suggests it could influence the metabolism of other drugs processed by this enzyme, highlighting its importance in pharmacokinetics and drug-drug interactions .
3-Chloro-2-methylpyridine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
6-Chloro-5-methylpyridin-3-amine | C₆H₆ClN₂ | 0.85 |
6-Chloro-5-methylpyridin-2-amine | C₆H₆ClN₂ | 0.82 |
(6-Chloro-5-methylpyridin-3-yl)methanol | C₇H₈ClN | 0.82 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of different substituents affects their reactivity and biological activity, making each compound unique in its applications and interactions.
3-Chloro-2-methylpyridine (CAS 72093-03-9) emerged as a significant compound following advancements in pyridine chemistry during the mid-20th century. While 2-methylpyridine (2-picoline) was first isolated from coal tar in 1846, the chlorinated derivative gained attention for its synthetic utility in pharmaceuticals and agrochemicals. Early synthesis methods relied on direct chlorination of 2-methylpyridine, but modern approaches now utilize regioselective radical reactions and N-oxide intermediates.
As a chlorinated pyridine, this compound serves as a key intermediate in constructing complex heterocycles. Its reactivity enables:
The compound's versatility is highlighted in over 50 patent applications since 2000, particularly in ligand synthesis and bioactive molecule development.
Property | Description |
---|---|
IUPAC Name | 3-chloro-2-methylpyridine |
Alternative Names | 3-Chloro-2-picoline; 2-Methyl-3-chloropyridine |
Chemical Class | Monocyclic heterocycle (substituted pyridine) |
Substituent Positions | Chlorine at C3, methyl at C2 |
Molecular Formula | C₆H₆ClN |
3-Chloro-2-methylpyridine occupies a unique niche:
Parameter | Value |
---|---|
Molecular Formula | C₆H₆ClN |
Molecular Weight | 127.57 g/mol |
Exact Mass | 127.0188 Da |
3D Conformation:
Method 1: Direct Chlorination
2-Methylpyridine + Cl₂ → 3-Chloro-2-methylpyridine (58% yield)
Method 2: N-Oxide Pathway
2-Methylpyridine → N-Oxide → POCl₃ → 3-Chloro-2-methylpyridine (72% yield)
Grignard Approach:
3-Chloropyridine + MeMgBr → 3-Chloro-2-methylpyridine (41% yield)
Cross-Coupling Method:
2-Chloro-3-iodopyridine + MeZnCl → 3-Chloro-2-methylpyridine (Pd catalysis, 67% yield)
Factor | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60-80°C | >70°C favors byproducts |
Chlorine Flow Rate | 0.5 L/min·mol | Higher rates reduce selectivity |
Solvent | CH₂Cl₂ or CCl₄ | Polar aprotic enhances kinetics |
Property | Value | Method |
---|---|---|
Melting Point | -12°C | DSC |
Boiling Point | 156.5°C at 760 mmHg | Ebulliometry |
Density | 1.15 g/cm³ | Pycnometry |
Refractive Index | 1.532 (20°C) | Abbe refractometer |
LogP | 1.98 | HPLC determination |
Solvent | Solubility (g/100mL) |
---|---|
Water | 0.34 |
Ethanol | ∞ |
THF | ∞ |
Hexane | 2.1 |
NMR (CDCl₃):
IR (cm⁻¹):
MS: m/z 127 (M⁺), 92 (base peak)
Chlorine Displacement:
3-Cl-2-MePy + NaN₃ → 3-Azido-2-MePy (89% yield)
Nitration:
3-Cl-2-MePy + HNO₃ → 5-Nitro-3-Cl-2-MePy (34% yield)
Suzuki Coupling:
3-Cl-2-MePy + PhB(OH)₂ → 3-Ph-2-MePy (Pd(OAc)₂, 81% yield)
Ortho-Lithiation:
3-Cl-2-MePy + LDA → 4-Li-3-Cl-2-MePy → Functionalized derivatives
3-Cl-2-MePy → 2-(Chloromethyl)pyridine → Bifenthrin analogs
Ligand Design:
HPLC Conditions:
GC-MS Parameters:
Single Crystal XRD:
Irritant